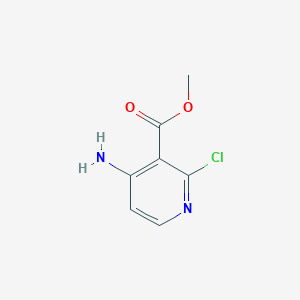
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Übersicht
Beschreibung
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid, also known as MOPS, is a zwitterionic organic acid that is widely used in biochemistry and molecular biology. MOPS is a synthetic molecule that has several advantages in the laboratory, including its ability to adjust the pH of buffers, its stability, and its low toxicity. MOPS is used in many biochemical and physiological experiments, such as protein purification, enzyme assays, and cell culture.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
In organic chemistry, sulfonyl and sulfonamide groups play critical roles in various synthesis and modification reactions. For instance, disulfonyl carbon acids, which are activated by two sulfonyl groups, show significant importance in organic synthesis due to their strong acidic properties and reactivity. These compounds can undergo various chemical transformations, leading to the production of a range of organic compounds with potential applications in drug development, materials science, and catalysis (Binkowska, 2015). Similarly, trifluoromethanesulfonic acid is known for its high protonating power and low nucleophilicity, making it a useful reagent in the synthesis of new organic compounds through electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and other reactions (Kazakova & Vasilyev, 2017).
Environmental Science
Compounds with sulfonyl functionalities are of interest in environmental science, especially concerning the sorption and degradation of herbicides and pollutants. For example, studies have explored the sorption behavior of phenoxy herbicides, which can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. These findings suggest that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, indicating a potential application area for related sulfonyl compounds in environmental remediation and pollution control (Werner, Garratt, & Pigott, 2012).
Materials Science
In materials science, the modification of polymers and the development of new materials with enhanced properties are areas of active research. The chemical modification of biopolymers, such as xylan, through reactions with various agents including sulfonyl groups, leads to the production of biopolymer ethers and esters with specific properties. These modifications can result in materials with potential applications in drug delivery, paper strength additives, and antimicrobial agents, highlighting the versatility and utility of sulfonyl-containing compounds in creating new materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
IUPAC Name |
2-methyl-2-(oxan-4-ylsulfonyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-9(2,8(10)11)15(12,13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWRTRFMFPMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid | |
CAS RN |
1017539-95-5 | |
| Record name | 2-Methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

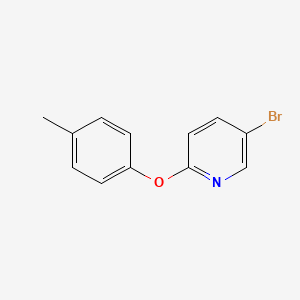

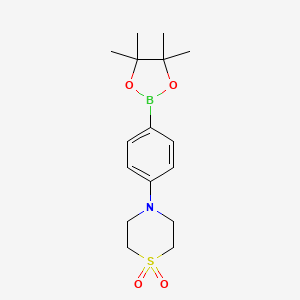
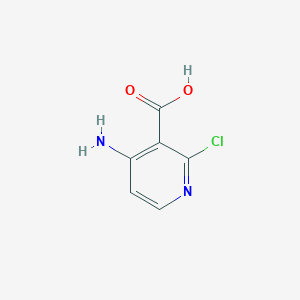


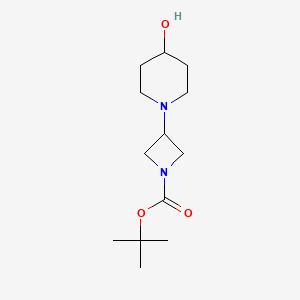

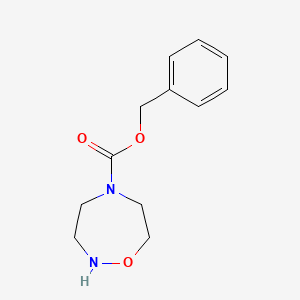
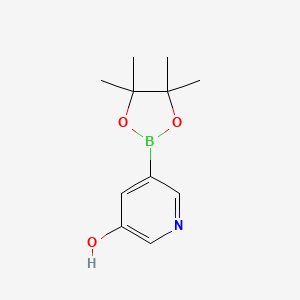

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

